N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a triazole ring, and multiple methoxy groups
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact withamyloid proteins , and monoamine oxidase . These proteins play crucial roles in various neurological processes.
Mode of Action
It has been suggested that the compound can directly act on amyloid proteins, thereby reducing their toxic effects on nerve cells . In the case of monoamine oxidase, it may act as an inhibitor .
Biochemical Pathways
The compound’s interaction with amyloid proteins could potentially affect the pathways related to neurodegeneration and protein aggregation . Its inhibitory action on monoamine oxidase could influence the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
The compound has been reported to have a neuroprotective effect , improving the toxicity of nerve cells . This suggests that it could potentially be beneficial in conditions characterized by neurodegeneration or protein aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but lacking the complex ring structures.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar functional groups but different overall structure.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is unique due to its combination of thiazole and triazole rings, which confer distinct chemical and biological properties not found in simpler analogues.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-15-6-9-19(10-7-15)30-17(3)22(28-29-30)25-27-16(2)23(34-25)24(31)26-13-12-18-8-11-20(32-4)21(14-18)33-5/h6-11,14H,12-13H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVORYTUCKLGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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